5-Fluorocyclopenta-1,3-diene
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Overview
Description
5-Fluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, a highly reactive diene commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As a diene, it readily participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form fluorinated cyclopentenones or reduction to form fluorinated cyclopentanes.
Common Reagents and Conditions
Cycloaddition: Typically involves dienophiles such as maleic anhydride or acrylonitrile under mild heating.
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products
Cycloaddition: Formation of fluorinated cyclohexene derivatives.
Substitution: Formation of various fluorinated cyclopentadiene derivatives.
Oxidation: Formation of fluorinated cyclopentenones.
Reduction: Formation of fluorinated cyclopentanes.
Scientific Research Applications
5-Fluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluorocyclopenta-1,3-diene in chemical reactions is primarily governed by its ability to participate in cycloaddition reactions. The fluorine atom influences the electronic properties of the diene, enhancing its reactivity towards electron-deficient dienophiles. The compound’s unique electronic structure allows it to form stable intermediates and products in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The non-fluorinated parent compound, widely used in Diels-Alder reactions.
1,3-Butadiene: Another common diene used in polymer synthesis and cycloaddition reactions.
Fluorinated Alkenes: Compounds like 1-fluoro-1,3-butadiene, which share similar reactivity patterns.
Uniqueness
5-Fluorocyclopenta-1,3-diene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
80904-23-0 |
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Molecular Formula |
C5H5F |
Molecular Weight |
84.09 g/mol |
IUPAC Name |
5-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-5H |
InChI Key |
YBSBRQKWPYSVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)F |
Origin of Product |
United States |
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